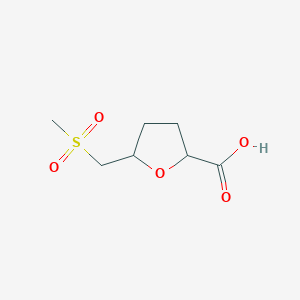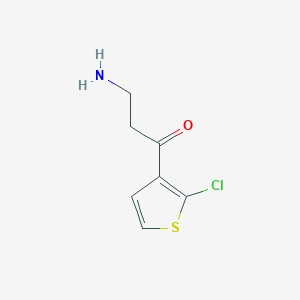
3-Amino-1-(2-chlorothiophen-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-chlorothiophen-3-yl)propan-1-one is an organic compound with the molecular formula C₇H₈ClNOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a chlorinated thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorothiophene, which is commercially available.
Formation of Intermediate: The intermediate compound is formed by reacting 2-chlorothiophene with a suitable reagent, such as a Grignard reagent or an organolithium compound, to introduce the propan-1-one moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-chlorothiophen-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
3-Amino-1-(2-chlorothiophen-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and the chlorinated thiophene ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3-chlorothiophen-2-yl)propan-1-one: Similar structure but with the chlorine atom at a different position on the thiophene ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of a thiophene ring.
1-(3-chlorothiophen-2-yl)propan-1-one: Lacks the amino group.
Uniqueness
This structural arrangement can lead to distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C7H8ClNOS |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
3-amino-1-(2-chlorothiophen-3-yl)propan-1-one |
InChI |
InChI=1S/C7H8ClNOS/c8-7-5(2-4-11-7)6(10)1-3-9/h2,4H,1,3,9H2 |
InChI Key |
VUINNASTZDFCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


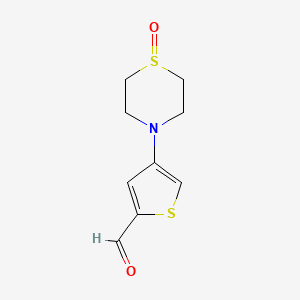
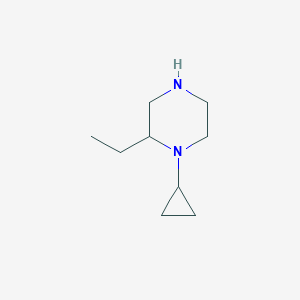
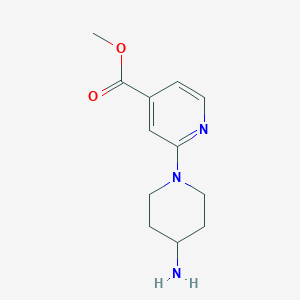
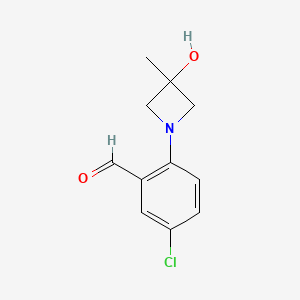

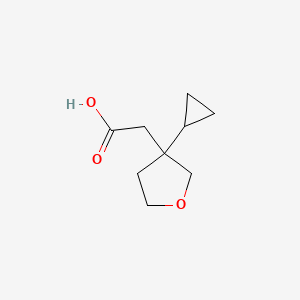
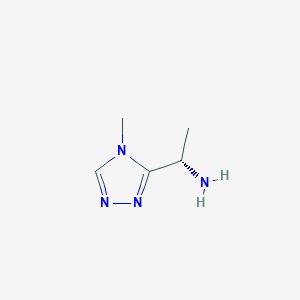
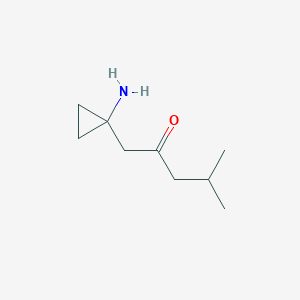
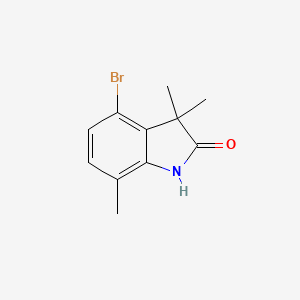
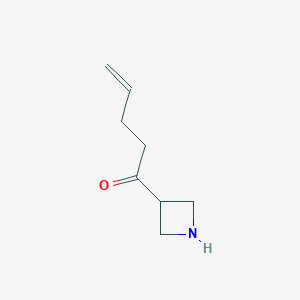
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
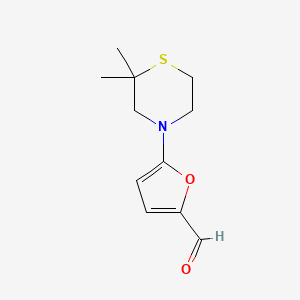
![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
